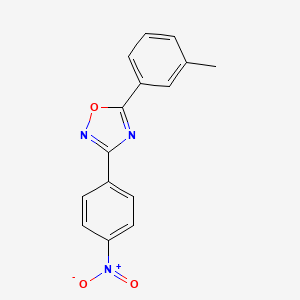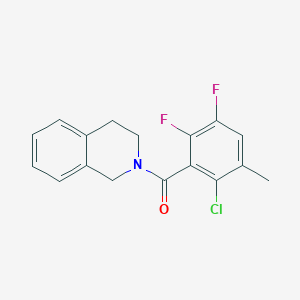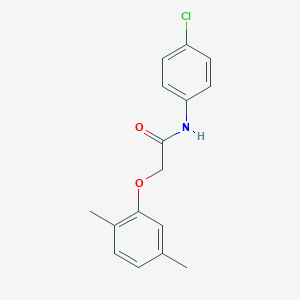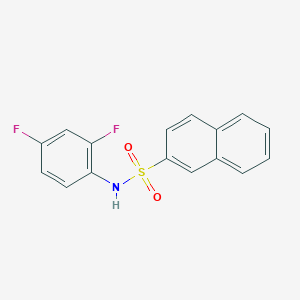![molecular formula C13H14N4O2S2 B5782571 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PDD00017273 and is a member of the sulfonamide family.
作用机制
The mechanism of action of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase IX. This enzyme is overexpressed in many cancers and plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
The advantages of using 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments are its potent inhibitory activity against carbonic anhydrase IX, antibacterial and antifungal activities, and potential applications in the development of new antimicrobial agents. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is the development of new anticancer agents based on this compound. Another direction is the investigation of its potential applications in the development of new antimicrobial agents. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
合成方法
The synthesis of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-pyridinemethanethiol in the presence of a suitable reagent. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers. This compound has also been investigated for its anti-inflammatory and analgesic properties. Furthermore, it has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c14-21(18,19)12-6-4-10(5-7-12)17-13(20)16-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWXBQSGQIXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridin-2-ylmethyl-thioureido)-benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)


